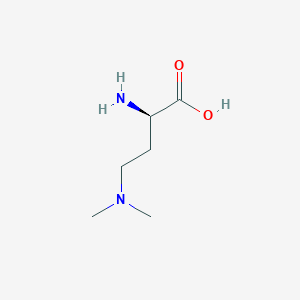

(2R)-2-Amino-4-(dimethylamino)butanoic acid

Description

(2R)-2-Amino-4-(dimethylamino)butanoic acid is a chiral amino acid derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at the fourth carbon of its butanoic acid backbone and a primary amino (-NH₂) group at the second carbon. Its molecular formula is C₆H₁₄N₂O₂, with a molecular weight of 146.19 g/mol. The compound’s SMILES notation is CN(C)CCC(C(=O)O)N, and its InChIKey is XVQRABGSXSUQLJ-YFKPBYRVSA-N, confirming its unique stereochemical identity .

The dimethylamino group introduces significant polarity and basicity, making the compound more water-soluble compared to non-polar analogs.

Properties

IUPAC Name |

(2R)-2-amino-4-(dimethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8(2)4-3-5(7)6(9)10/h5H,3-4,7H2,1-2H3,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQRABGSXSUQLJ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-(dimethylamino)butanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor with dimethylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-Amino-4-(dimethylamino)butanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on cost-effectiveness and scalability to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-(dimethylamino)butanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and dimethylamino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

(2R)-2-Amino-4-(dimethylamino)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-4-(dimethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of (2R)-2-Amino-4-(dimethylamino)butanoic acid and related compounds:

Key Differences and Implications

Substituent Effects on Polarity and Solubility: The dimethylamino group in the target compound enhances water solubility due to its polar nature and ability to form hydrogen bonds. In contrast, thioether-containing analogs like D-methionine () are less polar and more lipophilic, favoring membrane integration .

Basicity and Protonation State: The tertiary amine in (2R)-2-Amino-4-(dimethylamino)butanoic acid remains protonated at physiological pH, enhancing ionic interactions with enzymes or receptors. In contrast, primary amines (e.g., ) are more readily protonated but lack steric shielding .

Biological Activity: D-Methionine () is essential in protein synthesis and antioxidant pathways due to its sulfur atom, which participates in disulfide bonds and methyl group transfers. The dimethylamino analog lacks sulfur but may exhibit unique receptor modulation due to its charged amine .

Stereochemical Considerations :

- The R-configuration at C2 in the target compound distinguishes it from S-enantiomers (e.g., ’s (2S)-isomer), which may exhibit divergent binding affinities or metabolic stability .

Biological Activity

(2R)-2-Amino-4-(dimethylamino)butanoic acid, commonly referred to as (R)-DMAP, is an organic compound with significant biological activity due to its chiral nature and the presence of a dimethylamino group. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C₅H₁₁NO₂

- Molecular Weight: 117.15 g/mol

- Chirality: Exists as two enantiomers: (R) and (S), with the (R) form being biologically active.

The dimethylamino group enhances the compound's solubility and reactivity, allowing it to participate in various biochemical processes.

1. Inhibition of Enzymatic Activity

(R)-DMAP has been shown to inhibit several key enzymes involved in metabolic pathways:

- Nicotinamide N-Methyltransferase (NNMT): Recent studies have indicated that (R)-DMAP acts as a potent inhibitor of NNMT, which plays a crucial role in detoxification and metabolism. The inhibition of NNMT can influence pathways related to cancer, diabetes, and neurodegenerative diseases .

2. Histone Deacetylase Inhibition

The compound has also been implicated in the inhibition of histone deacetylases (HDACs), which are essential for regulating gene expression through chromatin remodeling. By inhibiting HDACs, (R)-DMAP may affect cellular differentiation and proliferation, making it a potential candidate for cancer therapy .

The biological activity of (R)-DMAP is primarily attributed to its ability to interact with various molecular targets:

- Nucleophilic Activity: The dimethylamino group can act as a nucleophile, facilitating reactions that lead to the modification of substrates within metabolic pathways.

- Binding Affinity: The compound's structure allows it to bind effectively to enzyme active sites, thereby inhibiting their function.

Case Study 1: NNMT Inhibition

A study published in 2021 demonstrated that (R)-DMAP derivatives exhibited varying degrees of NNMT inhibition, with some compounds showing IC50 values in the low nanomolar range. This highlights the potential for designing selective inhibitors based on the structural modifications of (R)-DMAP .

Case Study 2: HDAC Inhibition

Research has shown that compounds similar to (R)-DMAP can inhibit HDAC activity, leading to altered gene expression patterns. This effect was particularly noted in studies involving cancer cell lines, where treatment with HDAC inhibitors resulted in reduced cell proliferation and increased apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-3-methylbutanoic acid | C₅H₁₁NO₂ | Slightly different side chains affecting activity |

| 2-Aminobutanoic acid | C₄H₉NO₂ | Lacks dimethylamino group; different biological effects |

| (S)-2-(Dimethylamino)propanoic acid | C₅H₁₁NO₂ | Enantiomer with potentially different effects |

| 2-(Dimethylamino)butyric acid | C₅H₁₁NO₂ | Structural variations leading to altered properties |

The unique structure of (R)-DMAP allows it to exhibit distinct biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.